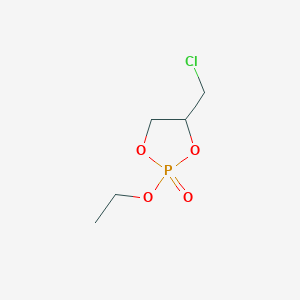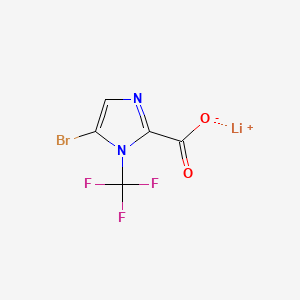
lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate is an organometallic compound that features a lithium cation coordinated to a brominated and trifluoromethylated imidazole carboxylate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the following steps:
Bromination: The starting material, 1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position of the imidazole ring.
Lithiation: The brominated product is then treated with a lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, to replace the hydrogen atom at the carboxylate position with a lithium cation, forming the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the imidazole ring or the trifluoromethyl group may be oxidized or reduced.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-1-(trifluoromethyl)-1H-imidazole-2-carboxylate derivative.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Industrial Applications: It can be used in the development of new catalysts or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism by which lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity or modulating its function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid: Similar structure but lacks the lithium cation.
Lithium 5-chloro-1-(trifluoromethyl)-1H-imidazole-2-carboxylate: Similar structure with a chlorine atom instead of bromine.
Lithium 5-bromo-1-methyl-1H-imidazole-2-carboxylate: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
Lithium(1+) 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to the presence of both a bromine atom and a trifluoromethyl group, which can significantly influence its reactivity and interactions with biological targets
Eigenschaften
Molekularformel |
C5HBrF3LiN2O2 |
|---|---|
Molekulargewicht |
264.9 g/mol |
IUPAC-Name |
lithium;5-bromo-1-(trifluoromethyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C5H2BrF3N2O2.Li/c6-2-1-10-3(4(12)13)11(2)5(7,8)9;/h1H,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
YZWKYHKCZYUVOI-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=C(N(C(=N1)C(=O)[O-])C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


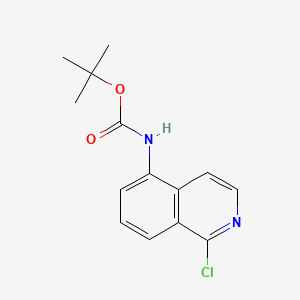
![Benzyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13495354.png)
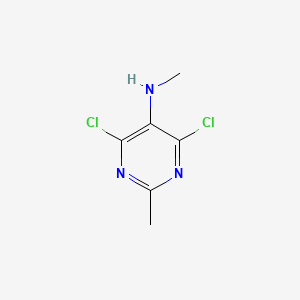
![Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B13495366.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)


![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
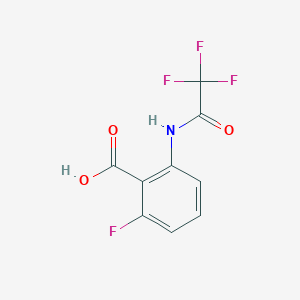

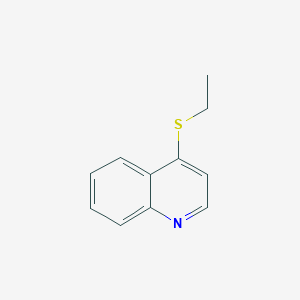
![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
